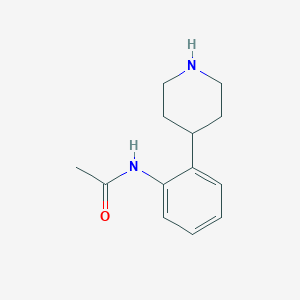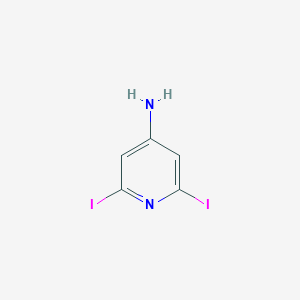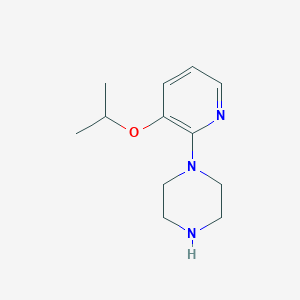
H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a peptide with the chemical formula C₈₂H₁₄₂N₃₀O₂₀ .
- It consists of a sequence of amino acids, including lysine (Lys), arginine (Arg), isoleucine (xiIle), valine (Val), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), leucine (Leu), and arginine (Arg).
- Peptides play crucial roles in biological processes, acting as signaling molecules, enzymes, and structural components.
Vorbereitungsmethoden
- The synthetic routes for this compound involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
- SPPS typically uses a resin-bound amino acid as a starting point, sequentially adding protected amino acids and coupling them using reagents like carbodiimides.
- Industrial production methods may vary, but SPPS is commonly employed due to its efficiency and scalability.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions:
Peptide bond formation: During synthesis, amino acids are linked via peptide bonds.
Oxidation and reduction: Depending on the context, disulfide bonds may form through oxidation.
Substitution: Amino acid side chains can undergo substitutions.
- Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and scavengers (e.g., DIEA).
- Major products are longer peptides or proteins containing this sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry: Understanding peptide synthesis and reactivity.
Biology: Investigating protein folding, structure, and function.
Medicine: Peptides as potential drugs (e.g., hormone analogs, antimicrobial peptides).
Industry: Peptide-based materials (e.g., hydrogels, drug delivery systems).
Wirkmechanismus
- The compound’s effects depend on its specific context (e.g., as a hormone, enzyme, or structural component).
- Molecular targets could include receptors, enzymes, or other proteins.
- Pathways may involve signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other peptides with different sequences.
- Uniqueness lies in the specific arrangement of amino acids in this compound.
Remember that dl-forms refer to mixtures of both d- and l-enantiomers This compound’s stereochemistry plays a critical role in its properties and interactions
Eigenschaften
Molekularformel |
C71H127N25O15 |
|---|---|
Molekulargewicht |
1570.9 g/mol |
IUPAC-Name |
3-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85) |
InChI-Schlüssel |
DWPIYOBYHJUPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)

![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)


![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)

![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)


![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)

![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
